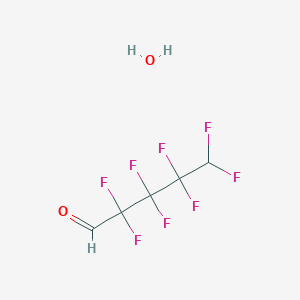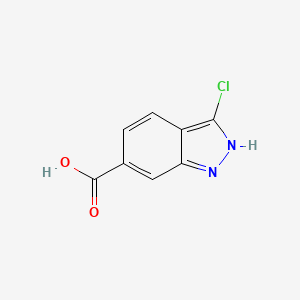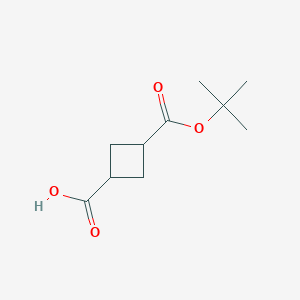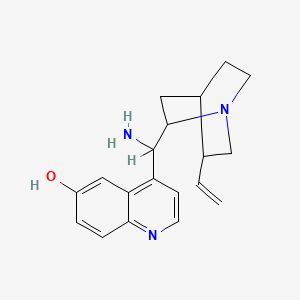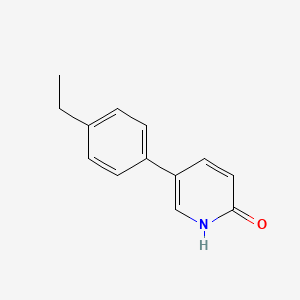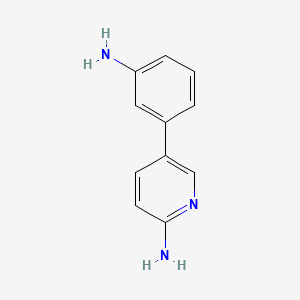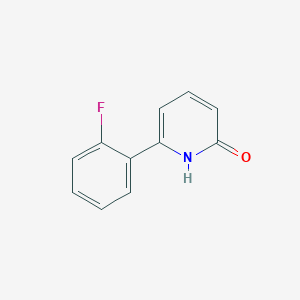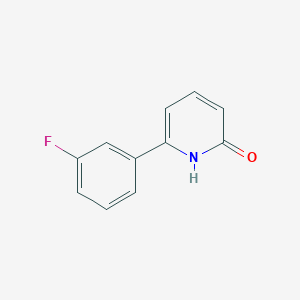
6-(3-Fluorophenyl)-2-hydroxypyridine; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Fluorophenyl)-2-hydroxypyridine (6-F-2-HP) is a heterocyclic compound that is widely used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid with a molecular weight of 199.16 g/mol. It is soluble in water, ethanol, and methanol, and has a melting point of 162-164°C. 6-F-2-HP is a versatile compound that has been used in a range of applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
科学的研究の応用
6-(3-Fluorophenyl)-2-hydroxypyridine; 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers and other materials. In addition, 6-(3-Fluorophenyl)-2-hydroxypyridine; 95% has been used in biochemical and physiological studies, including studies of enzyme inhibition and enzyme kinetics. It has also been used in laboratory experiments to study the effects of various compounds on the activity of enzymes and other biological systems.
作用機序
The mechanism of action of 6-(3-Fluorophenyl)-2-hydroxypyridine; 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects
6-(3-Fluorophenyl)-2-hydroxypyridine; 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which can lead to a reduction in inflammation and other physiological effects. It has also been shown to have antioxidant activity, which can help protect cells from damage caused by free radicals. In addition, 6-(3-Fluorophenyl)-2-hydroxypyridine; 95% has been shown to have anti-cancer activity, as it has been shown to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
6-(3-Fluorophenyl)-2-hydroxypyridine; 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and easy to obtain. However, one of the main limitations is that it can be toxic in high concentrations and can cause irritation to the skin and eyes.
将来の方向性
There are a number of potential future directions for 6-(3-Fluorophenyl)-2-hydroxypyridine; 95%. One potential direction is to explore its potential as an anti-cancer agent, as it has already been shown to have anti-cancer activity. Additionally, further research could be conducted to explore its potential as an inhibitor of other enzymes, such as cyclooxygenase-1 (COX-1) and 5-alpha reductase. Additionally, further research could be conducted to explore its potential as an antioxidant, as it has already been shown to have antioxidant activity. Finally, further research could be conducted to explore its potential as a reagent for the synthesis of various compounds, as it has already been used in the synthesis of a number of compounds.
合成法
6-(3-Fluorophenyl)-2-hydroxypyridine; 95% can be synthesized through a number of methods. The most common method is the reaction of 3-fluorophenol with 2-hydroxy pyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is usually conducted in an aqueous solution and can be catalyzed by an acid, such as acetic acid or hydrochloric acid. The reaction is typically conducted at a temperature of 80-100°C and a pressure of 1-2 atm. The reaction is typically complete within 2-3 hours.
特性
IUPAC Name |
6-(3-fluorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZULWMWIVXPBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671740 |
Source


|
| Record name | 6-(3-Fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-2-hydroxypyridine | |
CAS RN |
1111114-86-3 |
Source


|
| Record name | 6-(3-Fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)

